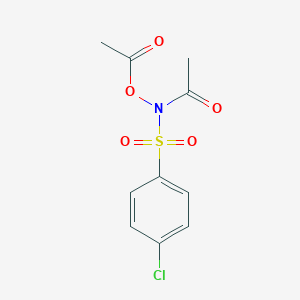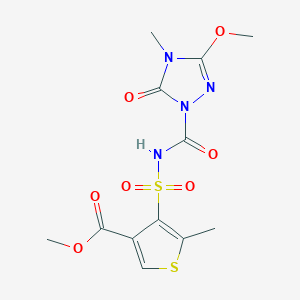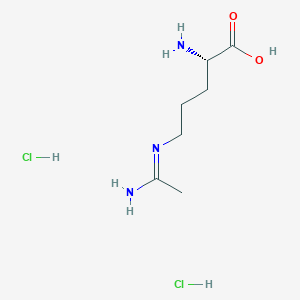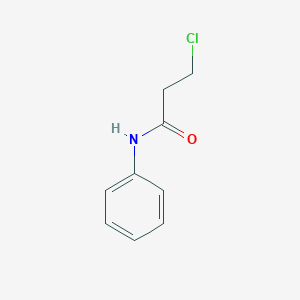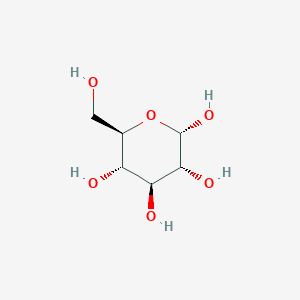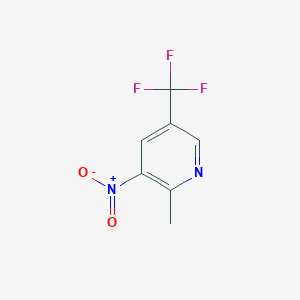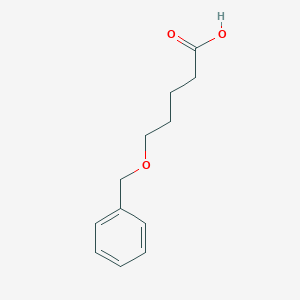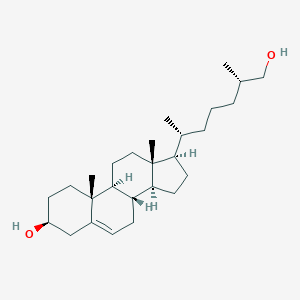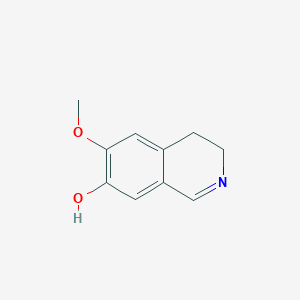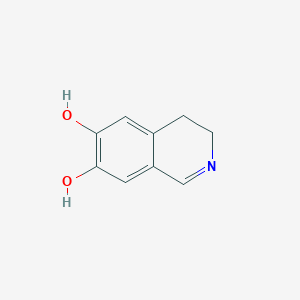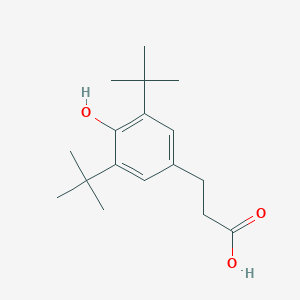![molecular formula C31H19ClN7Na5O19S6 B109915 pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate CAS No. 93050-79-4](/img/structure/B109915.png)
pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically involve a brief overview of the compound, including its common name, if any, and its uses.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the reactants used, the conditions required, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, its atomic arrangement, and any interesting features of its structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the reactants and products of these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Antibody-Based Environmental and Food Analysis
Antibodies, including those developed against various herbicides and pollutants, have been extensively utilized in environmental and food safety research. Technologies such as ELISA and immunosensors have been developed to detect substances like phenoxyacetic acid herbicides, s-triazine herbicides, and sulfonylurea herbicides, along with surfactants and toxic metabolites in environmental samples and food products. These methods underscore the importance of sensitive, specific assays for monitoring chemical contaminants and ensuring public health (Fránek & Hruška, 2018).
Antioxidant Capacity Assays in Research
The ABTS/PP decolorization assay, a prevalent method for assessing antioxidant capacity, involves reactions with ABTS radical cation, highlighting the intricate pathways antioxidants can take in these assays. This research area, especially relevant for compounds with potential antioxidant properties, involves understanding how different antioxidants react, which can significantly impact their evaluation and comparison (Ilyasov et al., 2020).
Drug Development and Clinical Applications
Sulfonamides, including those with sulfonylurea structures, have seen extensive research for their application in drug development, targeting a wide array of conditions from microbial infections to chronic diseases like diabetes. The therapeutic efficacy and mechanism of action of these compounds have been a subject of significant interest, laying the groundwork for developing novel treatments that leverage the unique properties of sulfonamides and related structures (Carta et al., 2012).
Environmental Toxicology and Forestry Applications
Research into the environmental fate, dissipation, and impact of pesticides, including triazine and sulfonate derivatives, has been crucial in forestry and agriculture. Studies focus on understanding how these chemicals move through ecosystems, their persistence, and their effects on non-target organisms and water quality. This research is vital for developing sustainable practices and mitigating potential adverse environmental impacts (Neary et al., 1993).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions, including any unanswered questions about the compound and any potential applications it could have.
I hope this general outline is helpful. If you have any more specific questions about this compound or another one, feel free to ask!
Propriétés
Numéro CAS |
93050-79-4 |
|---|---|
Nom du produit |
pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate |
Formule moléculaire |
C31H19ClN7Na5O19S6 |
Poids moléculaire |
1136.3 g/mol |
Nom IUPAC |
pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C31H24ClN7O19S6.5Na/c32-29-35-30(33-16-3-1-4-17(13-16)59(41,42)10-9-58-64(55,56)57)37-31(36-29)34-22-14-18(60(43,44)45)11-15-12-24(62(49,50)51)26(27(40)25(15)22)39-38-21-8-7-19-20(28(21)63(52,53)54)5-2-6-23(19)61(46,47)48;;;;;/h1-8,11-14,38H,9-10H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H2,33,34,35,36,37);;;;;/q;5*+1/p-5/b39-26-;;;;; |
Clé InChI |
NVNQRAOQGCJYDU-GWTDDJQGSA-I |
SMILES isomérique |
C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=CC4=C3C(=O)/C(=N\NC5=C(C6=C(C=C5)C(=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])/C(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=CC4=C3C(=O)C(=NNC5=C(C6=C(C=C5)C(=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=CC4=C3C(=O)C(=NNC5=C(C6=C(C=C5)C(=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Synonymes |
Bezaktive Red S 3B; CBFIX Reactive Red ME 4B 150%; Evermax Magenta SF-B_x000B_Reactive Red 195; Reactive Red M 3BE; Red ME 4B 150%; Red ME 4BL; _x000B_Ruikesu Red HF 3BX; Ryvalon Red 3B; Sumifix Supra Red 3BF; Sunfix Supra Red S 3B-SPE; Synozol Red HF 6BN; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



